molecular formula C28H25NO5 B12044706 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12044706
M. Wt: 455.5 g/mol
InChI Key: GTEXEEMYKBKWRB-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the 4-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with a suitable acyl chloride.

    Formation of the oxopropan-2-yl group:

    Formation of the dioxooctahydro-4,6-ethenocyclopropa[f]isoindol group: This complex structure can be synthesized through a series of cyclization and oxidation reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Selection of catalysts: Efficient catalysts for each step to enhance reaction rates and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent selection to maximize yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-1-oxopropan-2-yl benzoate
  • 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydroisoindol-2(1H)-yl)benzoate

Uniqueness

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its complex structure, which combines multiple functional groups and rings. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C28H25NO5/c1-14-6-8-16(9-7-14)25(30)15(2)34-28(33)17-4-3-5-18(12-17)29-26(31)23-19-10-11-20(22-13-21(19)22)24(23)27(29)32/h3-12,15,19-24H,13H2,1-2H3

InChI Key

GTEXEEMYKBKWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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